molecular formula C23H27N3S B14248359 N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine CAS No. 365430-81-5

N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

Cat. No.: B14248359
CAS No.: 365430-81-5
M. Wt: 377.5 g/mol
InChI Key: YQHFUMXXUFZZDQ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a complex organic compound with a unique structure that includes a cyclopentyl group, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The cyclopentyl group is then attached through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclopentyl-3,4,5-trimethoxybenzamide: Another compound with a cyclopentyl group, used in various research applications.

    N-Cyclopentyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine: A structurally similar compound with slight variations in the substituents.

Uniqueness

N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

365430-81-5

Molecular Formula

C23H27N3S

Molecular Weight

377.5 g/mol

IUPAC Name

N-cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine

InChI

InChI=1S/C23H27N3S/c1-3-16-8-7-9-17(14-16)22-23(27-21(4-2)26-22)18-12-13-24-20(15-18)25-19-10-5-6-11-19/h7-9,12-15,19H,3-6,10-11H2,1-2H3,(H,24,25)

InChI Key

YQHFUMXXUFZZDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2=C(SC(=N2)CC)C3=CC(=NC=C3)NC4CCCC4

Origin of Product

United States

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